An In-depth Technical Guide to Morpholin-3-yl(pyrrolidin-1-yl)methanone: Predicted Properties and a Framework for Structural Analysis
An In-depth Technical Guide to Morpholin-3-yl(pyrrolidin-1-yl)methanone: Predicted Properties and a Framework for Structural Analysis
Introduction
In the landscape of medicinal chemistry and drug discovery, novel heterocyclic scaffolds are paramount to expanding the chemical space for therapeutic intervention. Morpholin-3-yl(pyrrolidin-1-yl)methanone is a novel chemical entity that combines the structurally significant morpholine and pyrrolidine rings through a stable amide linkage. The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance aqueous solubility, metabolic stability, and bioavailability.[1][2][3] The pyrrolidine ring, another common nitrogenous heterocycle, is a versatile building block in many biologically active compounds. This guide serves as a comprehensive technical resource for researchers, providing a predictive overview of the core chemical properties of Morpholin-3-yl(pyrrolidin-1-yl)methanone and a detailed, field-proven framework for its synthesis and rigorous structural analysis.
Predicted Physicochemical and Pharmacokinetic Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Based on its constituent functional groups—a tertiary amide, a morpholine ring (with both ether and secondary amine characteristics), and a pyrrolidine ring—we can predict the key properties of Morpholin-3-yl(pyrrolidin-1-yl)methanone. The morpholine ring is known to improve aqueous solubility and provide an optimal balance of lipophilicity and basicity (pKa ≈ 8.7).[1][2]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H16N2O2 | Derived from structural components. |
| Molecular Weight | 184.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small organic molecules of this type. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); Moderate aqueous solubility. | The morpholine oxygen and amide carbonyl can act as hydrogen bond acceptors, enhancing water solubility.[1][4] |
| LogP | Low to moderate | The presence of polar functional groups (amide, ether) is expected to result in a balanced lipophilicity. |
| Hydrogen Bond Donors | 1 (Morpholine N-H) | The secondary amine within the morpholine ring. |
| Hydrogen Bond Acceptors | 3 (Amide O, Morpholine O, Pyrrolidine N) | Oxygen and nitrogen atoms with lone pairs. |
| Metabolic Stability | Moderately High | The morpholine ring is generally more metabolically stable than piperidine due to the electron-withdrawing effect of the oxygen atom, which can reduce susceptibility to oxidation by Cytochrome P450 enzymes.[5][6] The primary metabolic routes would likely involve the pyrrolidine or morpholine rings. |
Proposed Synthetic Pathway and Experimental Protocol
The most direct and logical synthesis of Morpholin-3-yl(pyrrolidin-1-yl)methanone involves the formation of an amide bond between morpholine-3-carboxylic acid and pyrrolidine. This is a standard transformation for which numerous reliable coupling reagents have been developed.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Synthesis Protocol
Rationale: The use of Diisopropylcarbodiimide (DIC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a well-established and efficient method for amide bond formation that minimizes racemization, particularly at the chiral center (C3 of the morpholine ring).[7][8] Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and for the ease of removal of the diisopropylurea byproduct.[9][10]
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine-3-carboxylic acid (1.0 eq)[11] and HOBt (1.1 eq) in anhydrous DCM (10 mL per mmol of carboxylic acid).
-
Activation: Stir the solution at 0 °C (ice bath) for 10-15 minutes.
-
Amine Addition: Add pyrrolidine (1.1 eq) to the solution, followed by the dropwise addition of DIC (1.1 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated diisopropylurea byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Morpholin-3-yl(pyrrolidin-1-yl)methanone.
Framework for Structural Elucidation and Analysis
Unambiguous characterization of the synthesized molecule is critical. A multi-technique approach ensures the confirmation of its identity, purity, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of organic compounds.[12][13] Both ¹H and ¹³C NMR spectra should be acquired.
Predicted ¹H NMR Spectra:
-
Morpholine Ring Protons: Due to the chiral center at C3 and restricted amide bond rotation, the protons on the morpholine ring are expected to be diastereotopic and will appear as complex multiplets.
-
H3 (methine): A multiplet, likely around 3.5-4.5 ppm, coupled to protons on C2 and the N-H.
-
H2, H5, H6 (methylenes): A series of complex multiplets between 2.5 and 4.0 ppm. The protons adjacent to the oxygen (H2, H6) will be further downfield than those adjacent to the nitrogen (H5).
-
-
Pyrrolidine Ring Protons:
-
N-CH₂ Protons: Two distinct multiplets, likely between 3.2-3.8 ppm, due to restricted rotation around the C-N amide bond.[14]
-
Other CH₂ Protons: Multiplets further upfield, likely in the 1.8-2.2 ppm range.
-
-
Morpholine N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between 1.5-3.0 ppm.
Predicted ¹³C NMR Spectra:
-
Amide Carbonyl (C=O): A signal in the downfield region, typically 165-175 ppm.
-
Morpholine Ring Carbons:
-
C3 (methine): A signal around 50-60 ppm.
-
C2, C6 (O-CH₂): Signals around 65-75 ppm.
-
C5 (N-CH₂): A signal around 40-50 ppm.
-
-
Pyrrolidine Ring Carbons:
-
N-CH₂ Carbons: Signals around 45-55 ppm.
-
Other CH₂ Carbons: Signals around 20-30 ppm.
-
Experimental Protocol for NMR:
-
Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
(Optional but recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) to definitively assign all signals.[15]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[16]
Predicted Mass Spectrum (Electrospray Ionization - ESI):
-
Molecular Ion: An intense peak for the protonated molecule [M+H]⁺ at m/z 185.12.
-
Key Fragmentation: The most likely fragmentation pathway is the cleavage of the amide bond, which is a common fragmentation route for amides in MS.[17][18][19] This would result in two characteristic fragment ions:
-
The morpholine-3-carbonyl acylium ion (m/z 114.05).
-
The protonated pyrrolidine ion (m/z 72.08).
-
Experimental Protocol for MS:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of a mass spectrometer.
-
Acquire data in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 185) to observe the predicted fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Predicted FTIR Spectrum:
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ from the morpholine secondary amine.
-
C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region.
-
Amide C=O Stretch (Amide I band): A very strong, sharp absorption band between 1630-1680 cm⁻¹. This is a highly characteristic peak for amides.[20][21]
-
N-H Bend (Amide II band): A moderate absorption around 1510-1580 cm⁻¹.[21]
-
C-O-C Stretch: A strong band in the 1050-1150 cm⁻¹ region, characteristic of the morpholine ether linkage.
Experimental Protocol for FTIR:
-
Prepare a sample, typically as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).
-
Place the sample in the FTIR spectrometer.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
X-ray Crystallography
For absolute, unambiguous structural and stereochemical confirmation, single-crystal X-ray diffraction is the gold standard.[22][23][24] This technique provides a precise 3D map of the atoms in the molecule.
Caption: Standard workflow for small molecule X-ray crystallography.
Experimental Protocol Outline:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution or vapor diffusion.
-
Data Collection: Mount a selected crystal on a goniometer head and place it in the cold stream (typically 100 K) of an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[22]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial structural model is built and then refined against the experimental data until the calculated and observed diffraction patterns match closely.
Conclusion
Morpholin-3-yl(pyrrolidin-1-yl)methanone represents a novel chemical scaffold with promising physicochemical properties inferred from its constituent parts. This guide provides a robust, scientifically grounded framework for its synthesis via a standard amide coupling reaction and outlines a comprehensive analytical workflow. The synergistic use of NMR, MS, and FTIR spectroscopy is essential for confirming the molecular structure, while single-crystal X-ray crystallography offers the ultimate proof of its three-dimensional architecture. This document is intended to empower researchers in drug discovery and chemical synthesis with the predictive insights and validated protocols necessary to confidently synthesize and characterize this and other related novel molecules.
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